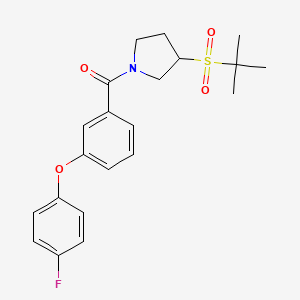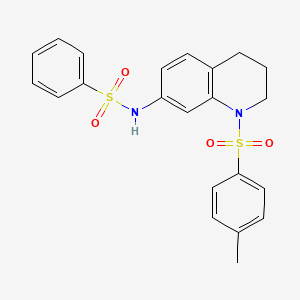
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
The synthesis of related compounds, such as 1-Tosyl-1,2,3,4-tetrahydroquinoline, has been reported. These compounds are typically synthesized using the modified Pictet–Spengler reaction3. However, the specific synthesis process for “N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is not readily available in the sources I found.Molecular Structure Analysis
The molecular structure of “N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is not explicitly provided in the sources I found. However, the related compound 1-Tosyl-1,2,3,4-tetrahydroquinoline has an empirical formula of C16H17NO2S and a molecular weight of 287.381.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” are not explicitly provided in the sources I found. However, the related compound 1-Tosyl-1,2,3,4-tetrahydroquinoline is a solid1.Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of tetrahydroquinoline derivatives, including those related to N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, have been extensively studied. For example, Dayan et al. (2013) synthesized N-(Quinoline-8-yl-aryl)benzenesulfonamides through a reaction of 8-aminoquinoline and various benzenesulfonyl chlorides, followed by the preparation of half-sandwich ruthenium complexes. These complexes demonstrated good activity as catalysts in the transfer hydrogenation of acetophenone derivatives (Dayan et al., 2013). Similarly, Ponzo and Kaufman (1995) reported on the synthesis of 3-substituted tetrahydroisoquinolines by acid-catalyzed cyclization, highlighting the versatility of these compounds in organic synthesis (Ponzo & Kaufman, 1995).
Biological Activities
The potential biological activities of tetrahydroquinoline derivatives have also been explored. Alqasoumi et al. (2010) described the synthesis of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, demonstrating significant in vitro antitumor activity, suggesting their utility as antitumor agents (Alqasoumi et al., 2010). Additionally, compounds synthesized by Bruno et al. (2017) exhibited remarkable inhibition for certain human carbonic anhydrases, particularly hCA VII, which is expressed in the brain, indicating their potential in designing inhibitors for druggable isoforms of carbonic anhydrases (Bruno et al., 2017).
Safety And Hazards
The safety and hazards associated with “N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” are not explicitly mentioned in the sources I found. However, the related compound 1-Tosyl-1,2,3,4-tetrahydroquinoline is classified as a combustible solid1.
Orientations Futures
There is no specific information available on the future directions of “N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide”. However, related compounds such as 1,2,3,4-tetrahydroisoquinolines have garnered a lot of attention in the scientific community due to their diverse biological activities, suggesting that they could be further explored for potential applications4.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, it would be best to refer to specific scientific literature or consult with a chemical expert.
Propriétés
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-17-9-13-21(14-10-17)30(27,28)24-15-5-6-18-11-12-19(16-22(18)24)23-29(25,26)20-7-3-2-4-8-20/h2-4,7-14,16,23H,5-6,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTAKJYKGZCYHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2394334.png)
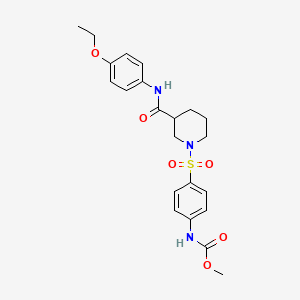
![N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B2394340.png)
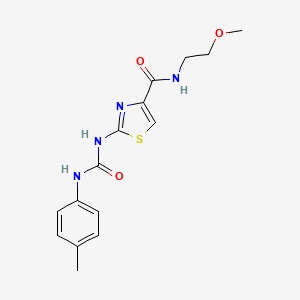
![2-[4-(dimethylsulfamoylamino)but-2-ynyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B2394342.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2394344.png)
![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2394345.png)
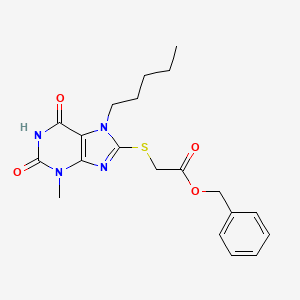
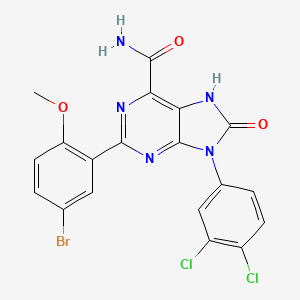
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid](/img/structure/B2394351.png)
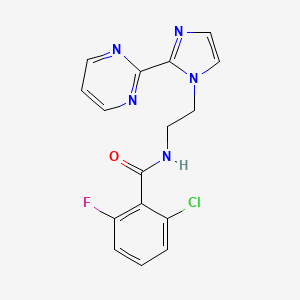
![5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide](/img/structure/B2394353.png)
![N-[3-(2-Oxo-1,3-diazinan-1-yl)phenyl]prop-2-enamide](/img/structure/B2394354.png)
